![molecular formula C20H18O3 B5631111 7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5631111.png)
7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step chemical processes, including key reactions such as the Claisen rearrangement and ring-closing metathesis. A common approach involves the reaction of salicylaldehyde with cyclopentenones under catalytic conditions to form the chromene core, followed by modifications to introduce specific substituents like the 2-phenylethoxy group (Shi, Tang, & Yang, 2007).
Molecular Structure Analysis
Chromene derivatives are characterized by their unique molecular structures, often determined using techniques such as X-ray crystallography. The structure is stabilized by various intramolecular interactions, including hydrogen bonding and π-π stacking, which play a crucial role in the compound's reactivity and properties (Caracelli et al., 2015).
Chemical Reactions and Properties
Chromenes undergo a variety of chemical reactions, including nucleophilic additions, cyclizations, and electrophilic substitutions, due to the reactive nature of the chromene core. The presence of the 2-phenylethoxy substituent can influence the reactivity, enabling specific transformations tailored to synthesize desired derivatives (Jindal, Bhatia, Khullar, Mandal, & Kamboj, 2014).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. The crystal packing and conformation of the molecules in the solid state are determined by intermolecular interactions, which can be studied through crystallographic analysis (Huo, Yin, Jin, & Yang, 2005).
properties
IUPAC Name |
7-(2-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-20-18-8-4-7-16(18)17-10-9-15(13-19(17)23-20)22-12-11-14-5-2-1-3-6-14/h1-3,5-6,9-10,13H,4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUBFJCQVFNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one |
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